molecular formula C6H13N B8187230 trans-3-Methyl-cyclopentylamine

trans-3-Methyl-cyclopentylamine

Cat. No.: B8187230
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-WDSKDSINSA-N
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Description

trans-3-Methyl-cyclopentylamine is a chiral cyclopentylamine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a stereospecific configuration, which is critical for its interaction with biological targets. Chiral amines of this type are valuable building blocks in the synthesis of more complex, biologically active molecules . Research into analogous 3-substituted cyclopentylamine compounds indicates potential applications in the development of therapies for a range of conditions, including cardiovascular diseases, central nervous system disorders, and inflammatory diseases . The stereochemistry of the molecule, defined by the trans-configuration across the cyclopentane ring, is essential for its pharmacological properties and selectivity . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3S)-3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-cyclopentylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 3-methyl-cyclopentene in the presence of ammonia, followed by catalytic reduction to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-3-Methyl-cyclopentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, trans-3-Methyl-cyclopentylamine is utilized as a precursor for more complex molecules. Its structural properties allow chemists to explore new reaction pathways and mechanisms. The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to the formation of ketones, carboxylic acids, or substituted cyclopentyl derivatives.

Reactivity and Stability
The reactivity of this compound makes it valuable in the production of specialty chemicals and materials. Its stability under different conditions further enhances its utility in industrial applications.

Biological Research

Pharmacological Properties
Research has indicated that this compound may possess pharmacological properties that make it a candidate for drug development. It has been studied for its potential role as a precursor in synthesizing therapeutic agents targeting various biological pathways .

Mechanism of Action
As an amine, this compound can act as a nucleophile, participating in biochemical reactions that involve the formation of covalent bonds with target molecules. This interaction can lead to significant changes in the structure and function of these molecules.

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of derivatives of this compound against cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated that certain analogs exhibited IC50 values as low as 2.7 µM, showcasing their potential as effective chemotherapeutic agents .

Case Study 2: Fatty Acid Synthase Inhibition

Research has identified this compound derivatives as inhibitors of fatty acid synthase (FAS), an enzyme critical for lipid metabolism. Inhibition of FAS is associated with reduced food intake and potential benefits for obesity treatment. The mechanism involves altering metabolic pathways in tissues with high metabolic activity such as the liver and adipose tissue .

Data Tables

Compound AnalogCell LineIC50 (µM)
AMCF72.7
BA27803.5
COvarian Cancer4.0

Mechanism of Action

The mechanism of action of trans-3-Methyl-cyclopentylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: trans-3-Methyl-cyclopentylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Q & A

Q. What are the established synthetic routes for trans-3-Methyl-cyclopentylamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Step 1: Review primary literature (e.g., asymmetric synthesis via reductive amination or chiral resolution) .
  • Step 2: Optimize parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE) to identify critical factors .
  • Step 3: Monitor reaction progress via TLC or GC-MS. Characterize intermediates and final product using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Data: Compare yields under varying conditions (e.g., 60–85% yield with Pd/C vs. enzymatic catalysts) .

Q. How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

  • Step 1: Use chiral HPLC or GC with a chiral stationary phase (e.g., cyclodextrin derivatives) .
  • Step 2: Compare retention times with racemic mixtures or commercial standards.
  • Step 3: Calculate enantiomeric excess (ee) via integration of chromatogram peaks. Report optical rotation ([α]D_D) for cross-validation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • Step 1: Combine spectroscopic methods (e.g., NMR for functional groups, IR for amine stretching vibrations).
  • Step 2: Employ elemental analysis (EA) to verify stoichiometry.
  • Step 3: Use differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How does the chiral resolution of this compound impact its pharmacological activity in receptor-binding studies?

Methodological Answer:

  • Step 1: Conduct molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-target interactions .
  • Step 2: Validate via in vitro assays (e.g., radioligand binding with 3^3H-labeled analogs).
  • Step 3: Compare IC50_{50} values of enantiomers; e.g., trans-isomer may show 10x higher affinity than cis .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Step 1: Apply QSAR models (e.g., MetaSite, SwissADME) to predict cytochrome P450 metabolism .
  • Step 2: Validate predictions with in vitro microsomal assays (e.g., human liver microsomes).
  • Step 3: Cross-reference with toxicity databases (e.g., PubChem, TOXNET) to identify structural alerts .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Step 1: Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) .
  • Step 2: Perform meta-analysis of literature data to identify outliers or methodological discrepancies (e.g., EC50_{50} variations due to assay type) .
  • Step 3: Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What in vivo experimental designs are appropriate for studying the compound’s pharmacokinetics?

Methodological Answer:

  • Step 1: Use radiolabeled 14^{14}C-trans-3-Methyl-cyclopentylamine for mass balance studies in rodents .
  • Step 2: Collect plasma/tissue samples at timed intervals. Analyze via LC-MS/MS.
  • Step 3: Calculate pharmacokinetic parameters (e.g., t1/2_{1/2}, AUC) using non-compartmental modeling .

Q. How does this compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

Methodological Answer:

  • Step 1: Conduct forced degradation studies (e.g., exposure to light, heat, pH extremes) .
  • Step 2: Identify degradation products via LC-HRMS and propose degradation pathways.
  • Step 3: Optimize formulations (e.g., lyophilized powders, cyclodextrin complexes) to enhance shelf life .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved selectivity?

Methodological Answer:

  • Step 1: Synthesize analogs with modifications to the cyclopentyl ring or amine group .
  • Step 2: Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets).
  • Step 3: Use CoMFA or CoMSIA models to correlate structural features with activity .

Q. What are the key challenges in reproducing literature-reported synthetic protocols, and how can they be resolved?

Methodological Answer:

  • Step 1: Identify critical variables (e.g., reagent purity, inert atmosphere requirements) .
  • Step 2: Collaborate with original authors to obtain unpublished procedural details.
  • Step 3: Publish reproducibility studies with transparent protocols and raw data .

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